4-苯基-4-(吡咯烷-1-基)哌啶

描述

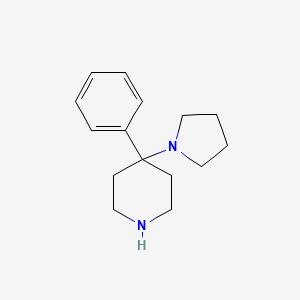

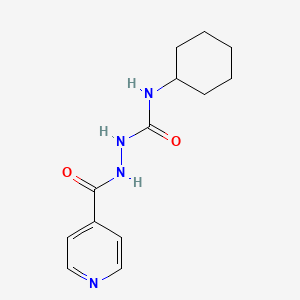

4-Phenyl-4-(pyrrolidin-1-yl)piperidine is a compound that features a benzene ring bound to a piperidine ring . The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . It is also used in the synthesis of Monensin A esters as antibiotics .

Synthesis Analysis

The synthesis of 4-Phenyl-4-(pyrrolidin-1-yl)piperidine involves the use of heterocyclic scaffolds, many of which contain nitrogen . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The molecular structure of 4-Phenyl-4-(pyrrolidin-1-yl)piperidine is characterized by a benzene ring bound to a piperidine ring . The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists . The InChI code for this compound is 1S/C15H22N2/c1-2-6-14 (7-3-1)15 (8-10-16-11-9-15)17-12-4-5-13-17/h1-3,6-7,16H,4-5,8-13H2 .Chemical Reactions Analysis

4-Phenyl-4-(pyrrolidin-1-yl)piperidine has been reported to form Hofmann type complexes [M (4-pypp) 2 Ni (CN) 4] (M=Ni or Co) and their FT-IR and Raman spectra have been studied .Physical And Chemical Properties Analysis

The physical form of 4-Phenyl-4-(pyrrolidin-1-yl)piperidine is a powder . Its molecular weight is 230.35 . The storage temperature is room temperature .科学研究应用

不对称合成吡咯烷和哌啶

苯基稳定的手性硫代叶立德与五元环半缩氨基醛反应,以高对映选择性生成官能化的吡咯烷。该方法还可以通过用 TMSOTf 处理中间环氧化物来调整以生成哌啶,这表明半缩氨基醛作为不对称合成中的底物的多功能性 (Kokotos & Aggarwal, 2006)。

抗病毒效力的增强

探索了 1,3,4-三取代吡咯烷 CCR5 拮抗剂中芳基丙基哌啶侧链的修饰,以平衡抗病毒效力与合理的药代动力学。这涉及使用缺电子的芳烃并将苄基亚甲基用砜、宝石二氟亚甲基和醇 (Lynch et al., 2003)。

合成和药理学评价

合成了一系列 1-取代吡咯烷-2-酮和吡咯烷衍生物,并评估了它们的电生理、抗心律失常和抗高血压活性,证明了这些化合物在心血管治疗中的潜力。它们的药理作用归因于 α-肾上腺能受体阻断特性,特别是当化合物具有 3-(4-芳基哌嗪-1-基)丙基部分时 (Malawska et al., 2002)。

光谱特性和量子力学研究

使用 FT-IR、NMR、UV 技术和量子化学方法检查了 5-氧代-1-苯基-4-(哌啶-1-基甲基)吡咯烷-3-羧酸的光谱性质,突出了该化合物在进一步制药和材料科学应用中的潜力 (Devi, Bishnoi & Fatma, 2020)。

微波辅助合成和抗菌活性

微波辅助合成已应用于创建含哌啶的嘧啶亚胺和噻唑烷酮,表现出显着的抗菌活性。这说明了该化合物在开发新的抗菌剂中的实用性,并展示了一种有效的合成方法 (Merugu, Ramesh & Sreenivasulu, 2010)。

安全和危害

4-Phenyl-4-(pyrrolidin-1-yl)piperidine is classified as a hazardous substance. It is highly flammable and harmful if swallowed. It is toxic in contact with skin or if inhaled. It causes severe skin burns and eye damage. It is also harmful to aquatic life . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing with plenty of soap and water after skin contact, wearing protective gloves/clothing/eye protection/face protection, and avoiding release to the environment .

属性

IUPAC Name |

4-phenyl-4-pyrrolidin-1-ylpiperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2/c1-2-6-14(7-3-1)15(8-10-16-11-9-15)17-12-4-5-13-17/h1-3,6-7,16H,4-5,8-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CELGPXSFFNRYAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2(CCNCC2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-tert-butylphenyl)-8-ethoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2815596.png)

![4-ethoxy-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B2815597.png)

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-methylbenzamide](/img/structure/B2815598.png)

![N,N-bis(2-methoxyethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2815603.png)

![2-[(2-Chlorophenyl)methylsulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2815609.png)

![3-[(5-Bromo-2-hydroxybenzyl)amino]benzonitrile](/img/structure/B2815612.png)

![(Z)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)butyramide](/img/structure/B2815614.png)

![4-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-4-oxobutanoic acid](/img/structure/B2815617.png)